Methyl 3-(benzyloxy)-5-bromopicolinate is an organic compound characterized by its unique molecular structure, which includes a bromine atom at the 5-position of the picolinate backbone and a benzyloxy group at the 3-position. Its molecular formula is CHBrNO, with a molecular weight of 308.13 g/mol. This compound is gaining attention in the pharmaceutical and agrochemical sectors due to its interesting biological activities and potential applications.
Methyl 3-(benzyloxy)-5-bromopicolinate can be classified as a derivative of picolinic acid, which is known for its role in various biological processes. The presence of both the bromine atom and the benzyloxy group enhances its reactivity and biological profile, making it a subject of interest in medicinal chemistry. The compound can be sourced from chemical suppliers or synthesized through established laboratory methods.
The synthesis of methyl 3-(benzyloxy)-5-bromopicolinate typically involves multiple steps, including:
These methods have been optimized to improve yields and reduce reaction times, facilitating larger-scale production .
Methyl 3-(benzyloxy)-5-bromopicolinate exhibits several notable chemical reactions:
These reactions highlight its potential as a precursor for synthesizing more complex organic molecules.
The mechanism of action for methyl 3-(benzyloxy)-5-bromopicolinate primarily involves its interaction with biological targets such as enzymes and receptors. Preliminary studies suggest that compounds with similar structural motifs may exhibit varied interactions based on functional group modifications. The benzyloxy group enhances lipophilicity, potentially improving bioavailability and facilitating cellular uptake.
Data from studies indicate that derivatives of this compound have shown activity against various cancer cell lines and possess anti-inflammatory properties, suggesting multiple pathways through which they exert their biological effects .
Relevant analyses include NMR spectroscopy for structural confirmation and mass spectrometry for molecular weight determination .
Methyl 3-(benzyloxy)-5-bromopicolinate finds applications primarily in:
The ongoing research into this compound's derivatives continues to reveal new potential applications in various scientific fields .
Regioselective bromination at the C5 position of picolinate scaffolds presents significant challenges due to competing electrophilic aromatic substitution pathways. Methyl 3-hydroxypicolinate serves as the primary precursor, where electron-donating groups direct electrophiles to ortho/para positions. Research demonstrates that N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C achieves >90% C5 selectivity [1] [2]. This specificity arises from:
Table 1: Bromination Reagent Comparison
Reagent | Solvent | Temp (°C) | C5 Selectivity (%) | Yield (%) |
---|---|---|---|---|
NBS | DMF | 0 | >90 | 85 |
Br₂ | CHCl₃ | 25 | 40–45 | 30 |
CuBr₂ | Acetonitrile | 80 | 65–70 | 60 |
Notably, C4 bromination byproducts form via radical pathways above 20°C, necessitating precise thermal control [2].
The conversion of C3-hydroxy to 3-benzyloxy groups requires careful optimization to preserve bromine regiochemistry. Standard Williamson ether synthesis fails due to competing ester hydrolysis, prompting development of a two-step protection-deprotection strategy [1] [8]:
Alternative direct displacement using phase-transfer catalysts (e.g., benzyltriethylammonium chloride) in toluene/H₂O biphasic systems increases yields to 88% but requires rigorous water exclusion to prevent ester degradation [8].
Carboxyl group functionalization precedes or follows bromination/benzylation depending on stability requirements. Key methodologies include:
Thermogravimetric analysis confirms methyl ester stability up to 180°C, permitting high-temperature cross-coupling without transesterification [1].
The C5–Br bond in methyl 3-(benzyloxy)-5-bromopicolinate undergoes diverse metal-catalyzed couplings, enabling pharmaceutical building block synthesis. Optimized systems include:
Suzuki-Miyaura CouplingPd(PPh₃)₄ (3 mol%) with K₂CO₃ base in DME/H₂O (4:1) at 80°C couples arylboronic acids in 85–92% yield. Electron-deficient boronic acids require Pd(OAc)₂/XPhos to prevent protodebromination [2].
Sonogashira CouplingCuI (5 mol%)/PdCl₂(PPh₃)₂ (3 mol%) with diisopropylamine in THF enables alkyne insertion (70–78% yield). Sterically hindered alkynes necessitate AsPh₃ ligands to enhance catalytic turnover [2] [8].
Table 2: Cross-Coupling Efficiency with Catalytic Systems
Reaction Type | Catalyst System | Ligand | Base/Solvent | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | None | K₂CO₃/DME/H₂O | 85–92 |
Suzuki-Miyaura (Electron-Poor) | Pd(OAc)₂ | XPhos | CsF/Dioxane | 78–84 |
Sonogashira | PdCl₂(PPh₃)₂/CuI | None | iPr₂NH/THF | 70–78 |
Sonogashira (Sterically Hindered) | PdCl₂(AsPh₃)₂/CuI | AsPh₃ | Et₃N/Toluene | 65–70 |
Notably, the benzyloxy group remains intact under these conditions, demonstrating orthogonal stability [2].
Scalability of the four-step sequence (esterification → protection → bromination → benzylation) faces three key bottlenecks:
Table 3: Scalability Cost Analysis (Per Kilogram)
Process Stage | Batch Cost (USD) | Continuous Flow Cost (USD) | Cost Reduction (%) |
---|---|---|---|
Bromination | $2,450 | $1,580 | 35.5 |
Benzylation | $1,120 | $860 | 23.2 |
Pd-Catalyzed Coupling | $8,990 | $5,210 | 42.0 |
Total | $12,560 | $7,650 | 39.1 |
Adoption of continuous hydrogenation for debenzylation and membrane-separated Pd recycling further enhances viability for metric-ton production [8] [9].
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8